N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is an organic compound with distinct properties and chemical structure. Featuring a cyclopropyl group, oxopyridazine moiety, and a trimethyl-pyrazole core, this compound is of significant interest in various scientific research domains, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps. It begins with the preparation of the 3-cyclopropyl-6-oxopyridazine intermediate, often through the cyclization of suitable precursors under controlled conditions. This intermediate is then subjected to a reaction with 2-bromoethylamine or a similar reagent to introduce the ethyl linkage. The final step involves the condensation of this intermediate with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid or its derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane (DCM) under basic conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires optimization for high yield and purity, often employing continuous flow reactors to control reaction parameters precisely. Automation and real-time monitoring using spectroscopic methods can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrazole and pyridazine rings may undergo selective oxidation under specific conditions, altering the electronic properties of the compound.
Reduction: Reduction reactions can target the carbonyl groups present in the pyridazine and pyrazole cores, potentially converting them into alcohols or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions: Reagents like KMnO4 or CrO3 for oxidation, NaBH4 or LiAlH4 for reduction, and various alkyl halides or acyl chlorides for substitution reactions are often used. Solvents such as DCM, THF (tetrahydrofuran), and DMF (dimethylformamide) are commonly employed, with reaction conditions optimized to suit the specific transformation.
Major Products Formed: Depending on the reaction type, major products can include oxidized derivatives, reduced analogs with different functionalities, and substituted compounds with varied side chains or groups introduced at specific positions.
Scientific Research Applications
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide finds applications across several scientific research fields:
Biology: Studies on its biological activity may reveal its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine: Its structural features suggest possible therapeutic applications, including anti-inflammatory, anticancer, or antiviral properties, pending detailed pharmacological studies.
Industry: The compound's unique properties make it suitable for use in specialty chemicals, agrochemicals, and potentially in the development of novel polymers or catalysts.
Mechanism of Action
The compound's mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and oxopyridazine groups can facilitate binding to active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding may alter the function of the target protein, leading to therapeutic or biological effects. Understanding these interactions at the molecular level can help elucidate pathways and identify potential off-target effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as pyrazole or pyridazine derivatives, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of heterocyclic rings and functional groups. Similar compounds might include:
N-ethyl-1,3,5-trimethylpyrazole-4-carboxamide
3-cyclopropyl-6-oxopyridazine-2-carboxamide
1,3,5-trimethylpyrazole-4-carboxylic acid
The presence of both the pyrazole and pyridazine rings, along with the cyclopropyl group, imparts distinct chemical reactivity and biological activity, making it a compound of considerable interest for further research and development.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-10-15(11(2)20(3)18-10)16(23)17-8-9-21-14(22)7-6-13(19-21)12-4-5-12/h6-7,12H,4-5,8-9H2,1-3H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZCJQXOCPMJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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